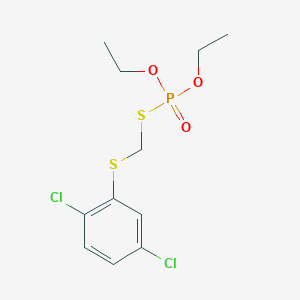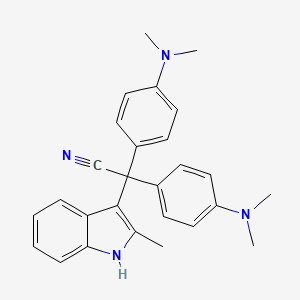
Inosinylyl-(3'->5')-inosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosinylyl-(3’->5’)-inosine is a dinucleotide composed of two inosine molecules linked by a phosphodiester bond between the 3’ and 5’ carbon atoms of the ribose sugars Inosine itself is a nucleoside that consists of hypoxanthine attached to a ribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of inosinylyl-(3’->5’)-inosine typically involves the chemical coupling of two inosine molecules. This can be achieved through phosphoramidite chemistry, which is commonly used for the synthesis of oligonucleotides. The reaction conditions often include the use of a coupling agent such as tetrazole and a protecting group strategy to ensure selective formation of the desired phosphodiester bond.
Industrial Production Methods: Industrial production of inosinylyl-(3’->5’)-inosine may involve large-scale chemical synthesis using automated synthesizers designed for oligonucleotide production. These synthesizers can efficiently couple nucleosides in a stepwise manner, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Inosinylyl-(3’->5’)-inosine can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bond can be cleaved by hydrolytic enzymes such as nucleases.
Oxidation and Reduction: The hypoxanthine moiety can participate in redox reactions, although these are less common.
Substitution: The ribose hydroxyl groups can be modified through substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with nucleases at physiological pH.
Oxidation and Reduction: Requires specific oxidizing or reducing agents under controlled conditions.
Substitution: Often involves the use of protecting groups and selective deprotection steps.
Major Products:
Hydrolysis: Produces inosine monophosphate and free inosine.
Oxidation and Reduction: May yield modified hypoxanthine derivatives.
Substitution: Results in various inosine analogs with altered functional groups.
Scientific Research Applications
Inosinylyl-(3’->5’)-inosine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and phosphodiester bond formation.
Biology: Serves as a substrate for studying the activity of nucleases and other enzymes involved in nucleotide metabolism.
Medicine: Investigated for its potential role in antiviral therapies and as a component of synthetic RNA molecules for therapeutic applications.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of inosinylyl-(3’->5’)-inosine involves its interaction with enzymes that recognize and process nucleotides. It can act as a substrate for nucleases, which cleave the phosphodiester bond, releasing inosine monophosphate and free inosine. Additionally, its hypoxanthine moiety can participate in base-pairing interactions, influencing the structure and function of nucleic acids.
Comparison with Similar Compounds
Inosinylyl-(3’->5’)-inosine can be compared with other dinucleotides such as:
Adenylyl-(3’->5’)-adenosine: Composed of two adenosine molecules linked by a phosphodiester bond.
Cytidylyl-(3’->5’)-cytidine: Composed of two cytidine molecules linked by a phosphodiester bond.
Uniqueness: Inosinylyl-(3’->5’)-inosine is unique due to the presence of hypoxanthine, which can engage in specific interactions not possible with other nucleobases. This makes it a valuable tool for studying nucleotide metabolism and enzyme specificity.
Properties
CAS No. |
32452-39-4 |
|---|---|
Molecular Formula |
C20H23N8O12P |
Molecular Weight |
598.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl [(2R,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H23N8O12P/c29-1-7-14(13(32)20(38-7)28-6-26-10-16(28)22-4-24-18(10)34)40-41(35,36)37-2-8-11(30)12(31)19(39-8)27-5-25-9-15(27)21-3-23-17(9)33/h3-8,11-14,19-20,29-32H,1-2H2,(H,35,36)(H,21,23,33)(H,22,24,34)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
YMHBNJSSNDWETP-XPWFQUROSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=CNC6=O)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=CNC6=O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)](/img/structure/B13732626.png)
![7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13732627.png)
